molecular formula C17H14ClN3O2 B5811497 N-(5-benzoyl-7-cyano-2,3-dihydro-1H-pyrrolizin-6-yl)-2-chloroacetamide

N-(5-benzoyl-7-cyano-2,3-dihydro-1H-pyrrolizin-6-yl)-2-chloroacetamide

Cat. No. B5811497
M. Wt: 327.8 g/mol
InChI Key: ONCXYOTVJLUZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-benzoyl-7-cyano-2,3-dihydro-1H-pyrrolizin-6-yl)-2-chloroacetamide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is commonly referred to as BCPA and is synthesized through a specific method that involves several steps.

Scientific Research Applications

BCPA has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. This compound has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells. BCPA has also been studied for its potential as an antiviral agent, as it has been found to inhibit the replication of certain viruses. Additionally, BCPA has been studied for its potential as an enzyme inhibitor, as it has been found to inhibit the activity of certain enzymes.

Mechanism of Action

The mechanism of action of BCPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. BCPA has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, BCPA may prevent the growth and division of cancer cells. Additionally, BCPA has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the removal of damaged or abnormal cells from the body.
Biochemical and Physiological Effects
BCPA has been found to have several biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the inhibition of viral replication. Additionally, BCPA has been found to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using BCPA in lab experiments is its potential as an anticancer and antiviral agent. Additionally, BCPA is relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using BCPA in lab experiments. For example, the mechanism of action of BCPA is not fully understood, which may make it difficult to interpret experimental results. Additionally, BCPA may have off-target effects on other enzymes or cellular processes, which could complicate experimental results.

Future Directions

There are several future directions for research on BCPA. One area of research could focus on further elucidating the mechanism of action of BCPA, which could help to identify new targets for anticancer and antiviral therapies. Additionally, future research could investigate the potential of BCPA as a therapeutic agent for other diseases, such as neurodegenerative disorders or cardiovascular disease. Finally, future research could focus on developing new methods for synthesizing BCPA that are more efficient and cost-effective.

Synthesis Methods

The synthesis of BCPA involves several steps, starting with the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form 5-methoxy-2-methyl-3,4-dihydropyrrole-2-carbonitrile. This intermediate is then reacted with benzoyl chloride in the presence of triethylamine to form 5-benzoyl-7-cyano-2,3-dihydro-1H-pyrrolizin-6-one. Finally, the product is reacted with chloroacetyl chloride in the presence of triethylamine to form BCPA.

properties

IUPAC Name

N-(3-benzoyl-1-cyano-6,7-dihydro-5H-pyrrolizin-2-yl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c18-9-14(22)20-15-12(10-19)13-7-4-8-21(13)16(15)17(23)11-5-2-1-3-6-11/h1-3,5-6H,4,7-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCXYOTVJLUZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C(N2C1)C(=O)C3=CC=CC=C3)NC(=O)CCl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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